molecular formula C11H14N4O5 B11022992 2-amino-N-butyl-3,5-dinitrobenzamide

2-amino-N-butyl-3,5-dinitrobenzamide

Cat. No.: B11022992
M. Wt: 282.25 g/mol
InChI Key: RWXWZPCRPHKKCU-UHFFFAOYSA-N
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Description

2-amino-N-butyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C11H14N4O5 It is characterized by the presence of an amino group, a butyl group, and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-butyl-3,5-dinitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the butyl and amino groups. One common synthetic route is as follows:

    Nitration: The starting material, benzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.

    Amination: The nitrobenzamide is then subjected to reduction conditions, such as catalytic hydrogenation, to convert one of the nitro groups to an amino group.

    Butylation: Finally, the amino group is alkylated with butyl bromide in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-butyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 2-nitro-N-butyl-3,5-dinitrobenzamide.

    Reduction: 2-amino-N-butyl-3,5-diaminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-N-butyl-3,5-dinitrobenzamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the effects of nitro and amino groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

While not a drug itself, this compound can be used in medicinal chemistry to develop new pharmaceuticals. Its structure can be modified to create compounds with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of 2-amino-N-butyl-3,5-dinitrobenzamide depends on its application. In chemical reactions, its functional groups participate in various transformations. In biological systems, the nitro and amino groups can interact with enzymes and other biomolecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-butyl-3,5-diaminobenzamide: Similar structure but with amino groups instead of nitro groups.

    2-nitro-N-butyl-3,5-dinitrobenzamide: Similar structure but with an additional nitro group.

    2-amino-N-methyl-3,5-dinitrobenzamide: Similar structure but with a methyl group instead of a butyl group.

Uniqueness

2-amino-N-butyl-3,5-dinitrobenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

2-amino-N-butyl-3,5-dinitrobenzamide

InChI

InChI=1S/C11H14N4O5/c1-2-3-4-13-11(16)8-5-7(14(17)18)6-9(10(8)12)15(19)20/h5-6H,2-4,12H2,1H3,(H,13,16)

InChI Key

RWXWZPCRPHKKCU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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